Enantiomeric Excess (ee): Racemic Free Acid Versus Enzymatically Resolved (S)- and (R)-Enantiomers
When selecting piperazine-2-carboxylic acid for chiral synthesis, the racemic (±)-free acid (CAS 2762-32-5) exhibits 0% enantiomeric excess, whereas the enantiomerically pure (S)- and (R)-forms, obtained via biocatalytic kinetic resolution of racemic piperazine-2-carboxamide using stereoselective amidases in whole bacterial cells, achieve ee values of 99.4% and 99.0%, respectively [1]. The (S)-enantiomer was produced using Klebsiella terrigena DSM 9174 with 41% yield and 99.4% ee, while the (R)-enantiomer was obtained with Burkholderia sp. DSM 9925 with 22% yield and 99.0% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) of piperazine-2-carboxylic acid |
|---|---|
| Target Compound Data | Racemic (±)-free acid: 0% ee |
| Comparator Or Baseline | (S)-piperazine-2-carboxylic acid dihydrochloride: 99.4% ee (K. terrigena DSM 9174); (R)-piperazine-2-carboxylic acid dihydrochloride: 99.0% ee (Burkholderia sp. DSM 9925) |
| Quantified Difference | >99% ee difference between racemic and resolved enantiomers |
| Conditions | Kinetic resolution of racemic piperazine-2-carboxamide using whole bacterial cells containing stereospecific amidases |
Why This Matters
For stereochemically defined drug synthesis, a >99% ee difference determines whether the final product will be a single enantiomer with predictable pharmacology or a racemic mixture with potential for differential activity and regulatory complexity.
- [1] Eichhorn E, Roduit JP, Shaw N, et al. Preparation of (S)-piperazine-2-carboxylic acid, (R)-piperazine-2-carboxylic acid, and (S)-piperidine-2-carboxylic acid by kinetic resolution of the corresponding racemic carboxamides with stereoselective amidases in whole bacterial cells. Tetrahedron: Asymmetry, 1997, 8(15): 2533-2536. View Source
